d-Myo-inositol-1,4,5-trisphosphate tripotassium salt

Calcium signaling IP3 receptor pharmacology Xenopus oocyte electrophysiology

This is the physiological IP3R ligand—the tripotassium salt of D-myo-inositol-1,4,5-trisphosphate. Unlike partial agonist isomers (Ins(2,4,5)P3) or low-affinity alternatives (Ins(3,4,5)P3, >150-fold lower binding), this compound is the full agonist reference standard (Kd = 20 nM). Its defined tripotassium counter-ion ensures >50 mg/mL aqueous solubility and precise molarity calculations, eliminating uncontrolled variables in calcium mobilization, radioligand binding, and PLC-δ1 competition assays. Use only the authentic 1,4,5-trisphosphate tripotassium salt for reproducible IP3R signaling data.

Molecular Formula C6H9K6O15P3
Molecular Weight 648.64 g/mol
Cat. No. B563478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Named-Myo-inositol-1,4,5-trisphosphate tripotassium salt
SynonymsIns(1,4,5)-P3 (potassium salt); 1,4,5-IP3 (potassium salt)
Molecular FormulaC6H9K6O15P3
Molecular Weight648.64 g/mol
Structural Identifiers
SMILESC1(C(C(C(C(C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+]
InChIInChI=1S/C6H15O15P3.6K/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;;;;/q;6*+1/p-6/t1-,2+,3+,4-,5-,6-;;;;;;/m1....../s1
InChIKeyDVOPWCOAGWTTEN-PPKFVSOLSA-H
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A lyophilized powder

d-Myo-inositol-1,4,5-trisphosphate tripotassium salt (Ins(1,4,5)P3·3K) – Chemical Identity and Core Signaling Function


d-Myo-inositol-1,4,5-trisphosphate tripotassium salt (CAS 141611-11-2; molecular formula C₆H₁₂K₃O₁₅P₃; molecular weight 534.37 g/mol) is the tripotassium salt form of the endogenous second messenger D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃) . It is a membrane‑impermeant, water‑soluble compound that functions by binding to and activating inositol 1,4,5‑trisphosphate receptors (IP₃Rs) on the endoplasmic/sarcoplasmic reticulum, triggering the rapid release of Ca²⁺ from intracellular stores [1]. As the physiological ligand for IP₃Rs, it serves as the reference standard for all IP₃R‑mediated calcium signaling studies [2].

Why d-Myo-inositol-1,4,5-trisphosphate tripotassium salt Cannot Be Replaced by Other Inositol Phosphates or Salt Forms


Inositol phosphate isomers and alternative salt forms exhibit drastically different biological activities, solubility profiles, and stability characteristics. The specific phosphorylation pattern (1,4,5‑trisphosphate) is essential for high‑affinity IP₃R binding and full agonist‑induced Ca²⁺ release [1]; isomers such as Ins(2,4,5)P₃ and Ins(3,4,5)P₃ show ≥3‑fold and 200‑fold lower potency, respectively, and some are partial agonists rather than full agonists [2]. Furthermore, the tripotassium counter‑ion confers defined aqueous solubility (>50 mg/mL in H₂O) and stability profiles that differ markedly from sodium or hexapotassium salts, directly impacting experimental reproducibility in cell‑free and cellular assays . Substituting this compound with a generic ‘IP₃’ or an alternative salt without rigorous validation introduces uncontrolled variability in calcium mobilization potency, binding kinetics, and solution handling.

Quantitative Differentiation of d-Myo-inositol-1,4,5-trisphosphate tripotassium salt Against Structural Analogs and Salt Variants


Ins(1,4,5)P₃ vs. Ins(3,4,5)P₃: 200‑Fold Higher Potency in Xenopus Oocyte Ca²⁺ Release

When injected into Xenopus laevis oocytes, D-myo-inositol-1,4,5-trisphosphate tripotassium salt (Ins(1,4,5)P₃) is 200‑fold more potent at initiating Ca²⁺ release than its positional isomer Ins(3,4,5)P₃ [1].

Calcium signaling IP3 receptor pharmacology Xenopus oocyte electrophysiology

Ins(1,4,5)P₃ vs. Ins(2,4,5)P₃: 3‑Fold Higher Potency and Full Agonist Profile in Permeabilized Cells

In permeabilized neoplastic rat liver epithelial (261B) cells, Ins(1,4,5)P₃ exhibits a threefold greater potency in releasing Ca²⁺ compared with Ins(2,4,5)P₃. Additionally, Ca²⁺ released by Ins(1,4,5)P₃ is readily sequestered, whereas Ca²⁺ mobilized by Ins(2,4,5)P₃ is not, indicating distinct functional coupling to downstream Ca²⁺ handling mechanisms [1].

Calcium mobilization Inositol trisphosphate receptors Permeabilized cell models

High‑Affinity IP₃ Receptor Binding: Kd = 20 nM and IC₅₀ = 28 nM in Rat Cortical Microsomes

In radioligand binding studies using [³H]Ins(1,4,5)P₃ on rat cerebral cortical microsomal membranes, D-myo-inositol-1,4,5-trisphosphate demonstrates a high‑affinity binding site with a dissociation constant (Kd) of 20 nM and a half‑maximal inhibitory concentration (IC₅₀) of 28 nM for displacing the radioligand [1]. This affinity is more than two orders of magnitude higher than that reported for the inactive isomer Ins(3,4,5)P₃, which binds to recombinant IP₃R subtypes with Ki values of 3–11 µM [2].

Receptor binding IP3 receptor pharmacology Radioligand binding assays

Tripotassium Salt Aqueous Solubility Exceeds 50 mg/mL, Enabling High‑Concentration Stock Preparation

The tripotassium salt of Ins(1,4,5)P₃ achieves an aqueous solubility of >50 mg/mL (with sonication/warming), corresponding to >93 mM [1]. In phosphate‑buffered saline (PBS, pH 7.2), solubility is reported at >50 mg/mL (>93 mM) . This contrasts with sodium salt forms that may have lower solubility and with hexapotassium salts (CAS 103476‑24‑0) that contain six potassium counter‑ions, altering the molar amount of active Ins(1,4,5)P₃ per unit mass and potentially affecting ionic strength in sensitive assays [2].

Solubility Inositol phosphate salts Experimental formulation

≥98% Purity by HPLC and Identity Confirmation by ¹H/³¹P NMR

Certificates of analysis for commercial preparations of d-Myo-inositol-1,4,5-trisphosphate tripotassium salt routinely specify purity of ≥98% as determined by HPLC, with identity confirmed by ¹H and ³¹P NMR spectroscopy [1]. This purity level ensures that contaminating isomers (e.g., the 2,4,5‑isomer, which is a partial agonist) are present at <2% [2], minimizing off‑target IP₃R activation that could confound dose‑response relationships.

Purity specification Quality control Inositol trisphosphate analytical chemistry

Recommended Research and Industrial Applications for d-Myo-inositol-1,4,5-trisphosphate tripotassium salt Based on Quantitative Differentiation


High‑Fidelity In Vitro Reconstitution of IP₃‑Dependent Calcium Signaling

When the experimental goal is to precisely mimic physiological IP₃‑induced Ca²⁺ release—for example, in permeabilized cell systems, isolated microsomal preparations, or reconstituted lipid bilayer electrophysiology—the tripotassium salt of Ins(1,4,5)P₃ must be used. Its 200‑fold greater potency over the 3,4,5‑isomer and its full agonist profile versus the partial agonist Ins(2,4,5)P₃ guarantee that observed calcium transients reflect native IP₃R activation kinetics and amplitude. Use of alternative isomers would yield artificially blunted or non‑physiological responses.

Radioligand Binding and Competition Assays Requiring High‑Affinity Displacement

For [³H]IP₃ radioligand binding studies or competition binding assays on IP₃R‑containing membranes, the high‑affinity binding of Ins(1,4,5)P₃ (Kd = 20 nM; IC₅₀ = 28 nM ) makes it the essential reference standard. Comparators such as Ins(3,4,5)P₃ exhibit >150‑fold lower affinity , rendering them unsuitable as positive controls or reference inhibitors. The tripotassium salt also ensures the active species concentration is accurately known, avoiding molarity errors associated with sodium or hexapotassium forms.

Intracellular Microinjection and Caged‑Compound Photolysis in Single‑Cell Physiology

In Xenopus oocyte microinjection experiments or in studies employing caged Ins(1,4,5)P₃ for spatially precise photolytic uncaging, the high aqueous solubility of the tripotassium salt (>50 mg/mL) enables preparation of concentrated stock solutions that minimize injection volume artifacts . The defined stoichiometry (three K⁺ per Ins(1,4,5)P₃ molecule) and high purity (≥98%) ensure that the actual concentration of bioactive Ins(1,4,5)P₃ delivered is precisely calculable, critical for interpreting dose‑response relationships and Ca²⁺ wave propagation .

Phospholipase C‑δ1 Bilayer Binding Inhibition Assays

Studies investigating the regulation of phosphoinositide‑specific phospholipase C‑δ1 (PLC‑δ1) binding to lipid bilayers composed of phosphatidylcholine and PIP₂ rely on Ins(1,4,5)P₃ as a soluble competitor. This compound has been directly validated in this context: D-myo-inositol-1,4,5-trisphosphate tripotassium salt inhibits PLC‑δ1 membrane binding . The tripotassium salt's solubility profile allows for robust, reproducible competition curves in this biophysical assay system, whereas alternative salts may introduce uncontrolled ionic strength shifts.

Quote Request

Request a Quote for d-Myo-inositol-1,4,5-trisphosphate tripotassium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.